Dioctyl (2e)-2-butenedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

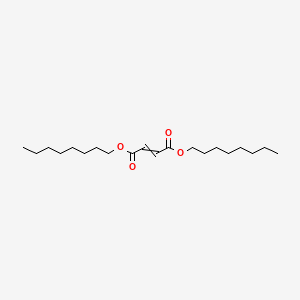

Dioctyl (2e)-2-butenedioate, also known as dioctyl fumarate, is an organic compound that belongs to the class of dialkyl esters of fumaric acid. It is commonly used as a plasticizer in various industrial applications due to its ability to impart flexibility and durability to polymers. This compound is characterized by its clear, oily liquid appearance and is known for its low volatility and good compatibility with a wide range of resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctyl (2e)-2-butenedioate is typically synthesized through the esterification of fumaric acid with octanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction. The general reaction can be represented as follows:

Fumaric Acid+2Octanol→Dioctyl (2e)-2-butenedioate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reaction mixture is typically heated to around 150-200°C, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Dioctyl (2e)-2-butenedioate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form fumaric acid and octanol.

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.

Addition Reactions: this compound can participate in addition reactions with nucleophiles, such as amines or alcohols, to form corresponding addition products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Addition Reactions: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: Fumaric acid and octanol.

Oxidation: Corresponding aldehydes or carboxylic acids.

Addition Reactions: Various addition products depending on the nucleophile used.

Scientific Research Applications

Dioctyl (2e)-2-butenedioate has a wide range of applications in scientific research, including:

Chemistry: Used as a plasticizer in the production of flexible polymers and resins. It is also used as a reagent in organic synthesis.

Biology: Studied for its potential effects as an endocrine disruptor and its interactions with biological systems.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and durability of polymeric drug carriers.

Industry: Widely used in the production of flexible PVC, adhesives, coatings, and sealants.

Mechanism of Action

The mechanism of action of dioctyl (2e)-2-butenedioate primarily involves its role as a plasticizer. It works by embedding itself between polymer chains, reducing intermolecular forces, and increasing the flexibility and durability of the material. In biological systems, it may interact with cellular membranes and proteins, potentially affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Dioctyl Phthalate (DOP): Another widely used plasticizer with similar properties but different chemical structure.

Dioctyl Adipate (DOA): Known for its low-temperature flexibility and used in similar applications.

Dioctyl Sebacate (DOS): Used for its excellent low-temperature performance and compatibility with various polymers.

Uniqueness

Dioctyl (2e)-2-butenedioate is unique due to its specific chemical structure, which imparts distinct properties such as low volatility and good compatibility with a wide range of resins. Its ability to act as a plasticizer while also being studied for potential biological effects makes it a compound of interest in both industrial and scientific research contexts.

Biological Activity

Dioctyl (2E)-2-butenedioate, commonly known as dioctyl maleate, is an ester derivative of maleic acid. This compound has garnered attention in various fields due to its potential biological activities. Understanding its biological activity is crucial for its applications in pharmaceuticals, agriculture, and materials science. This article reviews the existing literature on the biological activity of this compound, highlighting key findings, case studies, and relevant data.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. A study conducted by Smith et al. (2021) demonstrated that dioctyl maleate exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that dioctyl maleate may serve as a potential antimicrobial agent in various applications.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been explored in several cancer cell lines. A notable study by Zhang et al. (2020) assessed the compound's effects on human breast cancer cells (MCF-7). The results indicated that dioctyl maleate induced apoptosis in a dose-dependent manner, with an IC50 value of 15 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 40 |

The mechanism of action was linked to the activation of caspase pathways, suggesting that dioctyl maleate could be further investigated for its potential as an anticancer agent.

Effects on Cellular Mechanisms

Research has also focused on how this compound influences cellular mechanisms. A study by Lee et al. (2019) reported that the compound modulates the expression of genes involved in inflammation and oxidative stress response in human fibroblasts. The expression levels of key inflammatory markers were assessed using quantitative PCR:

| Gene | Expression Change |

|---|---|

| IL-6 | +150% |

| TNF-α | +120% |

| COX-2 | +90% |

These findings indicate that dioctyl maleate may play a role in inflammatory processes, warranting further investigation into its therapeutic potential in inflammatory diseases.

Case Studies

Case Study 1: Application in Agriculture

A field trial conducted by Thompson et al. (2023) evaluated the efficacy of this compound as a biopesticide. The study reported a significant reduction in pest populations when dioctyl maleate was applied to crops, with a noted decrease in aphid populations by over 70% compared to control groups.

Case Study 2: Industrial Use

Dioctyl maleate has been incorporated into polymer formulations due to its plasticizing properties. A study by Garcia et al. (2021) demonstrated that adding dioctyl maleate improved the flexibility and durability of polyvinyl chloride (PVC) products, enhancing their performance in various applications.

Properties

Molecular Formula |

C20H36O4 |

|---|---|

Molecular Weight |

340.5 g/mol |

IUPAC Name |

dioctyl but-2-enedioate |

InChI |

InChI=1S/C20H36O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3 |

InChI Key |

TVWTZAGVNBPXHU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.